N-Methyl-1,1,1-trifluoro-2-butylamine

Medicinal Chemistry Drug Design ADME Prediction

N-Methyl-1,1,1-trifluoro-2-butylamine (IUPAC: 1,1,1-trifluoro-N-methylbutan-2-amine; CAS 1314972-82-1) is a chiral α-trifluoromethyl secondary amine with molecular formula C₅H₁₀F₃N and molecular weight 141.13 g/mol. The compound features a stereogenic carbon at the C-2 position bearing both a trifluoromethyl group and an N-methylamino moiety, placing it within the class of fluorinated chiral amine building blocks of high relevance to medicinal chemistry.

Molecular Formula C5H10F3N
Molecular Weight 141.13 g/mol
CAS No. 1314972-82-1
Cat. No. B3186815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1,1,1-trifluoro-2-butylamine
CAS1314972-82-1
Molecular FormulaC5H10F3N
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCC(C(F)(F)F)NC
InChIInChI=1S/C5H10F3N/c1-3-4(9-2)5(6,7)8/h4,9H,3H2,1-2H3
InChIKeyHBJRPYBKMFUJPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1,1,1-trifluoro-2-butylamine (CAS 1314972-82-1): A Chiral α-Trifluoromethyl Secondary Amine Building Block for Pharmaceutical R&D and Asymmetric Synthesis


N-Methyl-1,1,1-trifluoro-2-butylamine (IUPAC: 1,1,1-trifluoro-N-methylbutan-2-amine; CAS 1314972-82-1) is a chiral α-trifluoromethyl secondary amine with molecular formula C₅H₁₀F₃N and molecular weight 141.13 g/mol [1]. The compound features a stereogenic carbon at the C-2 position bearing both a trifluoromethyl group and an N-methylamino moiety, placing it within the class of fluorinated chiral amine building blocks of high relevance to medicinal chemistry . Its computed physicochemical properties include an XLogP3 of 1.9 and a topological polar surface area (TPSA) of 12 Ų, reflecting the lipophilic character conferred by the α-CF₃ substituent and the reduced hydrogen-bonding capacity of the secondary amine [1]. The racemate (CAS 1314972-82-1) and both single enantiomers—(S)-N-Methyl-1,1,1-trifluoro-2-butylamine (CAS 1389310-27-3) and (R)-N-Methyl-1,1,1-trifluoro-2-butylamine (CAS 1389310-25-1)—are commercially available from specialty chemical suppliers for research use .

Why N-Methyl-1,1,1-trifluoro-2-butylamine Cannot Be Replaced by 1,1,1-Trifluoro-2-butylamine or Non-Fluorinated N-Methyl Analogs in Drug Discovery Programs


The α-CF₃ substituent in N-Methyl-1,1,1-trifluoro-2-butylamine simultaneously modulates three critical molecular properties that govern pharmacokinetic and pharmacodynamic behavior: lipophilicity, amine basicity, and hydrogen-bonding capacity [1][2]. Replacement with the non-fluorinated N-methyl-2-butylamine (LogP 0.98) eliminates the ~0.9 log unit lipophilicity gain conferred by the CF₃ group, while substitution with the primary amine analog 1,1,1-trifluoro-2-butylamine (CAS 683-94-3) doubles the hydrogen-bond donor count (from 1 to 2) and more than doubles the topological polar surface area (from 12 Ų to 26 Ų), both of which are expected to reduce passive membrane permeability [3]. Furthermore, the N-methyl secondary amine architecture is specifically required for the synthesis of certain selective, irreversible monoamine oxidase-B (MAO-B) inhibitors, where N-methyl-2-alkylamines serve as essential precursors that cannot be substituted by the corresponding primary amines without loss of pharmacological selectivity [4].

Quantitative Differentiation Evidence for N-Methyl-1,1,1-trifluoro-2-butylamine vs. Closest Analogs: Physicochemical, Synthetic, and Pharmacological Selection Criteria


N-Methylation Reduces Topological Polar Surface Area by 54% vs. Primary Amine Analog, Enhancing Predicted Membrane Permeability

The topological polar surface area (TPSA) of N-Methyl-1,1,1-trifluoro-2-butylamine is 12 Ų, compared to 26 Ų for the primary amine analog 1,1,1-trifluoro-2-butylamine (CAS 683-94-3), representing a 54% reduction [1]. In drug discovery, TPSA values below 60 Ų are generally associated with good oral bioavailability, and values below 20 Ų are characteristic of compounds with high passive membrane permeability and blood–brain barrier penetration potential. The N-methyl group eliminates one hydrogen-bond donor while simultaneously adding steric bulk, both of which contribute to the lower TPSA . This differentiation is critical for CNS-targeted programs where minimizing TPSA is a key optimization parameter [2].

Medicinal Chemistry Drug Design ADME Prediction

α-CF₃ Group Increases LogP by ~0.9 Units vs. Non-Fluorinated N-Methyl-2-butylamine, Enhancing Lipophilicity-Driven Target Engagement

The XLogP3 of N-Methyl-1,1,1-trifluoro-2-butylamine is 1.9, compared to a LogP of 0.98 for the non-fluorinated analog N-methyl-2-butylamine (CAS 7713-69-1), representing a ~0.9 log unit increase [1][2]. This lipophilicity enhancement is consistent with the well-established effect of α-CF₃ substitution, which has been shown to strongly enhance lipophilicity when the trifluoromethyl group is positioned alpha to a polar functional group [3]. In contrast, the primary amine analog 1,1,1-trifluoro-2-butylamine has a measured LogP of 1.99, which is comparable to the target compound, indicating that the lipophilicity gain is primarily driven by the CF₃ group rather than N-methylation .

Lipophilicity Fluorine Chemistry Structure-Activity Relationship

α-CF₃ Substitution Reduces Amine Basicity by 4–5 Orders of Magnitude vs. β-CF₃ Isomers: Implications for Protonation State at Physiological pH

Potentiometric titration studies on isomeric trifluoromethylamines have established that the basicity of α-trifluoromethylamines is 4–5 orders of magnitude lower than that of β-trifluoromethyl isomers, due to the strong electron-withdrawing inductive effect of the α-CF₃ group [1]. The predicted pKa of the primary amine analog 1,1,1-trifluoro-2-butylamine is 5.79 ± 0.50, confirming that α-CF₃ substitution dramatically reduces amine basicity compared to typical aliphatic amines (pKa ~9.5–11.0) [2]. While experimentally measured pKa data for N-Methyl-1,1,1-trifluoro-2-butylamine specifically have not been published, the N-methyl group in secondary amines generally increases basicity by 0.2–0.5 pKa units relative to the corresponding primary amine, suggesting the target compound likely has a pKa in the range of approximately 6.0–6.5 [2]. This places a significant fraction of the compound in its neutral, membrane-permeable free-base form at physiological pH (7.4), unlike typical aliphatic amines which are >99% protonated.

Amine Basicity pKa Modulation Fluorine Effects

N-Methyl-2-alkylamines Are Essential Precursors for Selective Irreversible MAO-B Inhibitors: Direct Literature Evidence for the N-Methyl Pharmacophoric Requirement

Durden, Davis, and Boulton (1997) explicitly identified N-methyl analogues of 2-alkylamines (including 2-butylamine, 2-pentylamine, 2-hexylamine, 2-heptylamine, and 2-octylamine) as precursors in the synthesis of selective, specific, irreversible monoamine oxidase-B (MAO-B) inhibitors [1]. Using a Chirasil-Val capillary GC column, the authors demonstrated enantioselective separation of all four diastereomers of the primary amine N-(trifluoroacetyl)prolyl derivatives and three of the four isomers of the N-methyl secondary amines, confirming that the N-methyl group is integral to the chiral analysis and synthetic workflow for this class of MAO-B inhibitors [1]. The aliphatic N-methylpropargylamine series—derived from N-methyl-2-alkylamine precursors—includes compounds such as N-2-butyl-N-methylpropargylamine (2-BuMP), which have been characterized as highly potent, selective, irreversible MAO-B inhibitors [2]. This literature directly establishes that the N-methyl secondary amine architecture is a required pharmacophoric element, not an interchangeable feature.

Monoamine Oxidase B Neuropharmacology Chiral Amine Precursors

Single Hydrogen-Bond Donor and Reduced PSA Position N-Methyl-1,1,1-trifluoro-2-butylamine Favorably for CNS Drug-Like Property Space vs. Primary Amine Analog

N-Methyl-1,1,1-trifluoro-2-butylamine possesses one hydrogen-bond donor (the secondary amine N–H), compared to two H-bond donors for the primary amine analog 1,1,1-trifluoro-2-butylamine [1]. In CNS drug design, reducing the number of H-bond donors is a validated strategy for improving brain penetration; the widely cited CNS MPO (Multiparameter Optimization) scoring system penalizes compounds with more than one H-bond donor [2]. Combined with the 54% lower TPSA, the target compound's single H-bond donor profile places it in a more favorable region of CNS drug-like chemical space compared to the primary amine analog, which bears two H-bond donors and a TPSA of 26 Ų. The non-fluorinated N-methyl-2-butylamine also has one H-bond donor but lacks the lipophilicity advantage and proteolytic stability conferred by the α-CF₃ group [3].

CNS Drug Design Blood-Brain Barrier Hydrogen Bonding

Chiral Separation of N-Methyl-2-alkylamine Enantiomers Achieves Baseline Resolution of Three of Four Diastereomers by Chiral GC: Established Analytical Methodology

The Durden et al. (1997) chiral GC method using N-(trifluoroacetyl)prolyl derivatization on a Chirasil-Val column achieved separation of three of the four diastereomers of N-methyl-2-alkylamines (secondary amines), compared to all four diastereomers for the corresponding primary amines [1]. This established analytical method provides a validated protocol for enantiomeric purity determination of N-methyl-2-alkylamine building blocks, which is critical for procuring enantiomerically defined material for asymmetric synthesis. The (S)-enantiomer (CAS 1389310-27-3) and (R)-enantiomer (CAS 1389310-25-1) of N-Methyl-1,1,1-trifluoro-2-butylamine are commercially available, enabling procurement of chirally pure building blocks without the need for in-house resolution .

Chiral Analysis Enantiomeric Purity Analytical Method Development

Procurement-Guiding Application Scenarios for N-Methyl-1,1,1-trifluoro-2-butylamine in Drug Discovery and Chemical Biology


Synthesis of Fluorinated, CNS-Penetrant MAO-B Inhibitor Candidates

For medicinal chemistry programs targeting selective, irreversible monoamine oxidase-B (MAO-B) inhibition for Parkinson's disease or neuroprotection, N-Methyl-1,1,1-trifluoro-2-butylamine serves as the direct fluorinated analog of the established N-methyl-2-butylamine precursor scaffold [1]. The α-CF₃ group provides proteolytic stability as an amide bioisostere while contributing ~0.9 log units of additional lipophilicity vs. the non-fluorinated parent, potentially enhancing brain partitioning [2]. The single H-bond donor and TPSA of 12 Ų fall within the favorable CNS MPO parameter space, and procurement of the single enantiomer (CAS 1389310-27-3 or 1389310-25-1) ensures stereochemically defined SAR exploration [3].

Asymmetric Synthesis of α-CF₃ Amine-Containing Pharmaceutical Intermediates

The chiral α-trifluoromethyl amine motif is increasingly employed as a metabolically stable surrogate for labile amide bonds in peptide-mimetic and peptidomimetic drug candidates [1]. N-Methyl-1,1,1-trifluoro-2-butylamine provides this pharmacophore with the added advantage of N-methylation, which eliminates one H-bond donor and reduces TPSA by 54% compared to primary α-CF₃ amine building blocks, improving the drug-likeness of the resulting compounds [2]. Its significantly reduced basicity (pKa ~6.0–6.5 inferred, vs. ~10.5 for non-fluorinated analogs) means the amine exists substantially in the neutral form at physiological pH, reducing the risk of lysosomal trapping and hERG channel blockade associated with highly basic amine moieties [3].

Enantioselective Chromatographic Method Development and Chiral Purity Specification

The established Durden et al. (1997) chiral GC protocol using N-(trifluoroacetyl)prolyl derivatization on a Chirasil-Val column enables quantitation of enantiomeric purity for N-methyl-2-alkylamines, with demonstrated separation of three of four diastereomers [1]. Procurement specifications for enantiomerically pure (S)- or (R)-N-Methyl-1,1,1-trifluoro-2-butylamine can reference this validated method for lot-release testing, which is critical for GMP-like quality control in preclinical candidate synthesis where enantiomeric impurity may confound biological assay results [1].

Fluorinated Fragment Library Design for FBDD Campaigns Targeting CNS or Intracellular Proteins

With its low molecular weight (141.13 Da), moderate lipophilicity (XLogP3 = 1.9), single H-bond donor, and TPSA of 12 Ų, N-Methyl-1,1,1-trifluoro-2-butylamine satisfies fragment-based drug discovery (FBDD) property guidelines (MW < 300, LogP < 3, HBD ≤ 3) [1][2]. The combination of an α-CF₃ group and a chiral secondary amine in a compact scaffold provides three distinct vectors for fragment elaboration (the ethyl group, the N-methyl group, and the amine N–H), offering greater synthetic versatility than the primary amine analog which lacks the N-alkyl diversification handle [2]. Inclusion in fluorinated fragment libraries enables ¹⁹F NMR-based screening for target engagement [3].

Quote Request

Request a Quote for N-Methyl-1,1,1-trifluoro-2-butylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.